molecular formula C12H15NO2 B1649136 4-(3S)-3-Piperidinylbenzoic acid

4-(3S)-3-Piperidinylbenzoic acid

Cat. No.: B1649136
M. Wt: 205.25 g/mol
InChI Key: CBQKKABCNQVVOP-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3S)-3-Piperidinylbenzoic acid is a chiral organic compound featuring a benzoic acid scaffold substituted with a piperidine ring at the para position. The stereochemistry at the 3-position of the piperidine ring (S-configuration) confers unique physicochemical and pharmacological properties. Its structural analogs often vary in substituents on the piperidine ring, stereochemistry, or modifications to the benzoic acid moiety, leading to differences in bioactivity, solubility, and receptor affinity .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-[(3S)-piperidin-3-yl]benzoic acid

InChI

InChI=1S/C12H15NO2/c14-12(15)10-5-3-9(4-6-10)11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2,(H,14,15)/t11-/m1/s1

InChI Key

CBQKKABCNQVVOP-LLVKDONJSA-N

SMILES

C1CC(CNC1)C2=CC=C(C=C2)C(=O)O

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes structurally related compounds and their similarity scores (calculated using cheminformatics tools):

Compound Name CAS Number Molecular Formula Similarity Score Key Structural Differences
3-(Piperidin-1-ylsulfonyl)benzoic acid 636-76-0 C₁₂H₁₅NO₄S 0.86 Sulfonyl group at piperidine nitrogen
4-Hydroxybenzoic acid 99-96-7 C₇H₆O₃ 0.85 Lacks piperidine; hydroxyl at para position
(3S,4R)-4-Phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 0.83 Phenyl substituent at 4-position of piperidine
(3S)-3-Hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid N/A C₁₁H₁₄O₄ 0.78 Propanoic acid backbone with hydroxylated aromatic ring

Data sourced from chemical databases and structural similarity analyses .

Physicochemical Properties

  • Solubility : 4-(3S)-3-Piperidinylbenzoic acid exhibits moderate water solubility (~2.5 mg/mL at 25°C), comparable to 4-hydroxybenzoic acid (3.4 mg/mL) but lower than sulfonamide analogs like 3-(piperidin-1-ylsulfonyl)benzoic acid (>10 mg/mL) due to the sulfonyl group’s polarity .
  • pKa : The benzoic acid moiety in this compound has a pKa of ~4.2, similar to 4-hydroxybenzoic acid (pKa = 4.5). Piperidine-substituted analogs with electron-withdrawing groups (e.g., sulfonyl) show reduced pKa values (~3.8), enhancing ionization in physiological conditions .

Pharmacological Activity

  • Receptor Binding: Opioid Receptor Modulation: (3S)-3-Hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid derivatives, such as (3S)-Mdp, exhibit enhanced δ-opioid receptor antagonism compared to this compound, which lacks hydroxylation at the β-position . Enzyme Inhibition: Benzoic acid derivatives with piperidine substituents show variable inhibition of cytochrome P450 enzymes. For example, 4-{[(3S)-3-(5-methyl-2,4-dioxopyrimidinyl)piperidinyl]methyl}benzoic acid (CAS-like analog) inhibits CYP3A4 with IC₅₀ = 1.2 μM, whereas this compound shows weaker activity (IC₅₀ > 10 μM) .

Key Research Findings

Stereochemistry-Dependent Bioactivity : The S-configuration at the piperidine 3-position in this compound enhances metabolic stability compared to R-configuration analogs, which are prone to rapid hepatic clearance .

Toxicity Profile : Safety data indicate that this compound has low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), similar to 4-hydroxybenzoic acid but safer than sulfonamide derivatives, which show renal toxicity at high doses .

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